molecular formula C12H17NO4 B13709751 5-[5-(Ethoxycarbonyl)-1H-3-pyrrolyl]pentanoic Acid

5-[5-(Ethoxycarbonyl)-1H-3-pyrrolyl]pentanoic Acid

Katalognummer: B13709751
Molekulargewicht: 239.27 g/mol
InChI-Schlüssel: SWNXSYPAHKSDJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[5-(Ethoxycarbonyl)-1H-3-pyrrolyl]pentanoic Acid is an organic compound that features a pyrrole ring substituted with an ethoxycarbonyl group and a pentanoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(Ethoxycarbonyl)-1H-3-pyrrolyl]pentanoic Acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification reactions using ethyl chloroformate or ethyl bromoacetate in the presence of a base such as triethylamine.

    Attachment of the Pentanoic Acid Chain: The pentanoic acid chain can be attached through a Friedel-Crafts acylation reaction using pentanoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions to maximize yield and purity while minimizing waste and cost.

Analyse Chemischer Reaktionen

Types of Reactions

5-[5-(Ethoxycarbonyl)-1H-3-pyrrolyl]pentanoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Ammonia (NH₃) or primary amines in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or other derivatives.

Wissenschaftliche Forschungsanwendungen

5-[5-(Ethoxycarbonyl)-1H-3-pyrrolyl]pentanoic Acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 5-[5-(Ethoxycarbonyl)-1H-3-pyrrolyl]pentanoic Acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are often the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(Ethoxycarbonyl)-1H-pyrrole-3-carboxylic Acid: Similar structure but lacks the pentanoic acid chain.

    5-(Methoxycarbonyl)-1H-pyrrole-3-carboxylic Acid: Similar structure with a methoxycarbonyl group instead of an ethoxycarbonyl group.

    5-(Ethoxycarbonyl)-2H-pyrrole-3-carboxylic Acid: Similar structure but with a different position of the ethoxycarbonyl group.

Uniqueness

5-[5-(Ethoxycarbonyl)-1H-3-pyrrolyl]pentanoic Acid is unique due to the presence of both the ethoxycarbonyl group and the pentanoic acid chain, which can influence its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.

Eigenschaften

Molekularformel

C12H17NO4

Molekulargewicht

239.27 g/mol

IUPAC-Name

5-(5-ethoxycarbonyl-1H-pyrrol-3-yl)pentanoic acid

InChI

InChI=1S/C12H17NO4/c1-2-17-12(16)10-7-9(8-13-10)5-3-4-6-11(14)15/h7-8,13H,2-6H2,1H3,(H,14,15)

InChI-Schlüssel

SWNXSYPAHKSDJJ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC(=CN1)CCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.